

A Researcher's Guide: Confirming CRISPR Edits with Sanger Sequencing and Its Alternatives

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Compound of Interest

Compound Name: ddATP|AS

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The verification of successful genome editing is a critical step in the CRISPR workflow. For decades, Sanger sequencing has been a reliable method for DNA sequence analysis. Its application in confirming CRISPR-mediated edits, particularly through the use of dideoxynucleoside triphosphates (ddNTPs) like ddATP, offers a cost-effective and accessible validation strategy. However, with the advent of other technologies, it is crucial for researchers to understand the strengths and limitations of each method to select the most appropriate tool for their experimental needs.

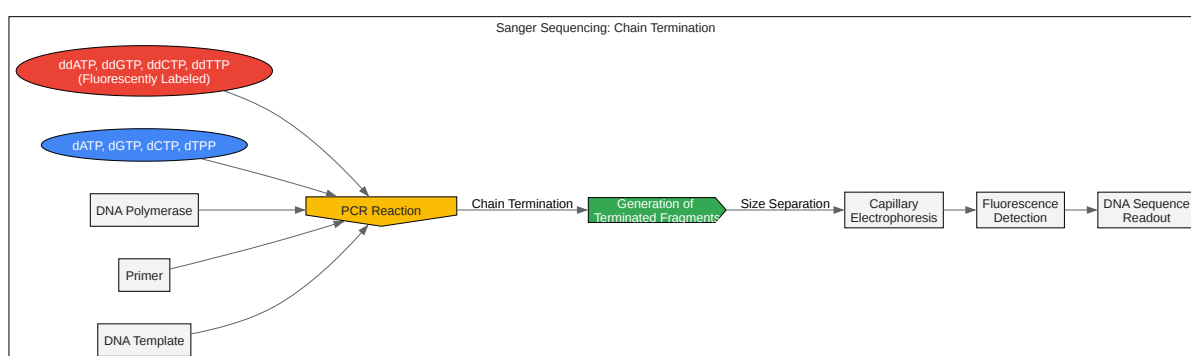
This guide provides an objective comparison of Sanger sequencing with ddATP against alternative methods for CRISPR edit confirmation, supported by experimental data and detailed protocols.

The Role of ddATP in Sanger Sequencing

Sanger sequencing, also known as the chain-termination method, relies on the incorporation of ddNTPs into a growing DNA strand during in vitro DNA synthesis.^{[1][2]} These modified nucleotides, including ddATP, lack the 3'-hydroxyl group necessary to form a phosphodiester bond with the next nucleotide.^{[1][3]} When a DNA polymerase incorporates a ddATP instead of a regular dATP, the elongation of the DNA chain is terminated.^{[4][5]}

By including a low concentration of fluorescently-labeled ddNTPs for all four bases (ddATP, ddGTP, ddCTP, ddTTP) in the reaction, a collection of DNA fragments of every possible length is generated, each ending with a specific labeled nucleotide.^[6] These fragments are then separated by size using capillary electrophoresis, and a laser excites the fluorescent dyes. The

detector reads the color of the dye on each fragment as it passes, thereby revealing the DNA sequence.[6][7]



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Caption: Workflow of Sanger sequencing using the chain termination method.

Comparison of CRISPR Validation Methods

While Sanger sequencing is a stalwart of sequence validation, several other methods are commonly employed to confirm CRISPR edits. The primary alternatives are Enzyme Mismatch Cleavage Assays (e.g., T7E1) and Next-Generation Sequencing (NGS). Each method offers distinct advantages in terms of sensitivity, throughput, cost, and the richness of the data provided.

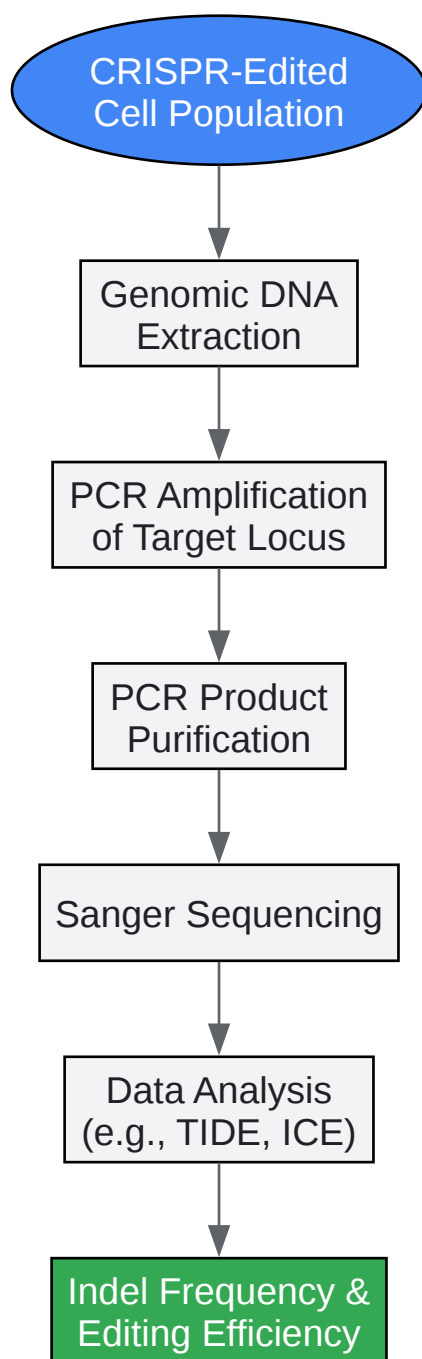
Feature	Sanger Sequencing (with Deconvolution)	Enzyme Mismatch Cleavage (T7E1)	Next-Generation Sequencing (NGS)
Primary Use	Confirmation of on-target edits in clones or pooled populations. [8]	Rapid screening for the presence of on-target edits. [9]	Comprehensive on- and off-target analysis; detection of rare edits. [10] [11]
Sensitivity	~15-20% for minor variants in a mixed population. [12]	Can detect mutations at ~5-10% frequency.	High sensitivity, can detect variants at <1% frequency. [11] [12]
Throughput	Low; one sample/amplicon at a time. [11]	Moderate; amenable to 96-well format.	High; massively parallel sequencing of millions of reads. [6] [11]
Data Output	Sequence chromatogram; requires deconvolution software (e.g., TIDE) for pooled samples to estimate indel frequency. [13] [14]	Gel electrophoresis bands indicating cleavage; provides an estimate of editing efficiency.	Detailed, quantitative sequence data for all edits, including frequency and type of indels. [10]
Cost per Sample	Low to moderate. [15]	Low. [9]	High, but cost-effective for large numbers of targets/samples.
Detection of Off-Targets	Possible if potential sites are known and specifically amplified. [14]	Not suitable for discovering unknown off-target events.	Ideal for comprehensive, unbiased off-target analysis. [10]

Experimental Protocols

Sanger Sequencing for CRISPR Edit Confirmation

This protocol outlines the steps for analyzing a pool of cells to determine overall editing efficiency.

- **Genomic DNA Extraction:** Isolate high-quality genomic DNA from both the CRISPR-edited cell population and a control (unedited) population.
- **PCR Amplification:** Design primers to amplify a 400-800 bp region surrounding the CRISPR target site. Perform PCR on both the edited and control gDNA.
- **PCR Product Purification:** Run the PCR products on an agarose gel to confirm amplification of a single, specific band. Purify the PCR product using a commercial kit.
- **Sanger Sequencing Reaction:** Submit the purified PCR products (from both edited and control samples) for Sanger sequencing. Use one of the PCR primers as the sequencing primer.
- **Data Analysis:** The control sample should yield a clean sequence chromatogram. The edited sample will likely show overlapping peaks starting from the CRISPR cut site, indicating a mixed population of DNA sequences (indels). Use a web-based tool like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to analyze the .ab1 files from the control and edited samples.^[14] These tools deconvolute the chromatogram data to estimate the percentage of indels and the overall editing efficiency.



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Caption: Workflow for CRISPR validation using Sanger sequencing.

Enzyme Mismatch Cleavage Assay (T7E1)

This method provides a rapid assessment of whether editing has occurred.

- **PCR Amplification:** Amplify the target region from both edited and control cell populations, as described for Sanger sequencing.
- **Heteroduplex Formation:** Mix equal amounts of PCR product from the control and edited samples. Denature the DNA at 95°C for 5-10 minutes, then re-anneal by slowly cooling to room temperature. This allows wild-type and edited strands to form mismatched heteroduplexes.[\[16\]](#)
- **Enzyme Digestion:** Treat the re-annealed DNA with T7 Endonuclease I (T7E1) enzyme, which specifically cleaves at sites of base-pair mismatches.[\[9\]](#)
- **Gel Electrophoresis:** Analyze the digestion products on an agarose gel. The presence of cleaved fragments (smaller bands) in addition to the original full-length PCR product indicates that CRISPR-mediated edits are present in the cell population.[\[17\]](#) The intensity of the cleaved bands relative to the uncut band can be used to estimate the editing efficiency.

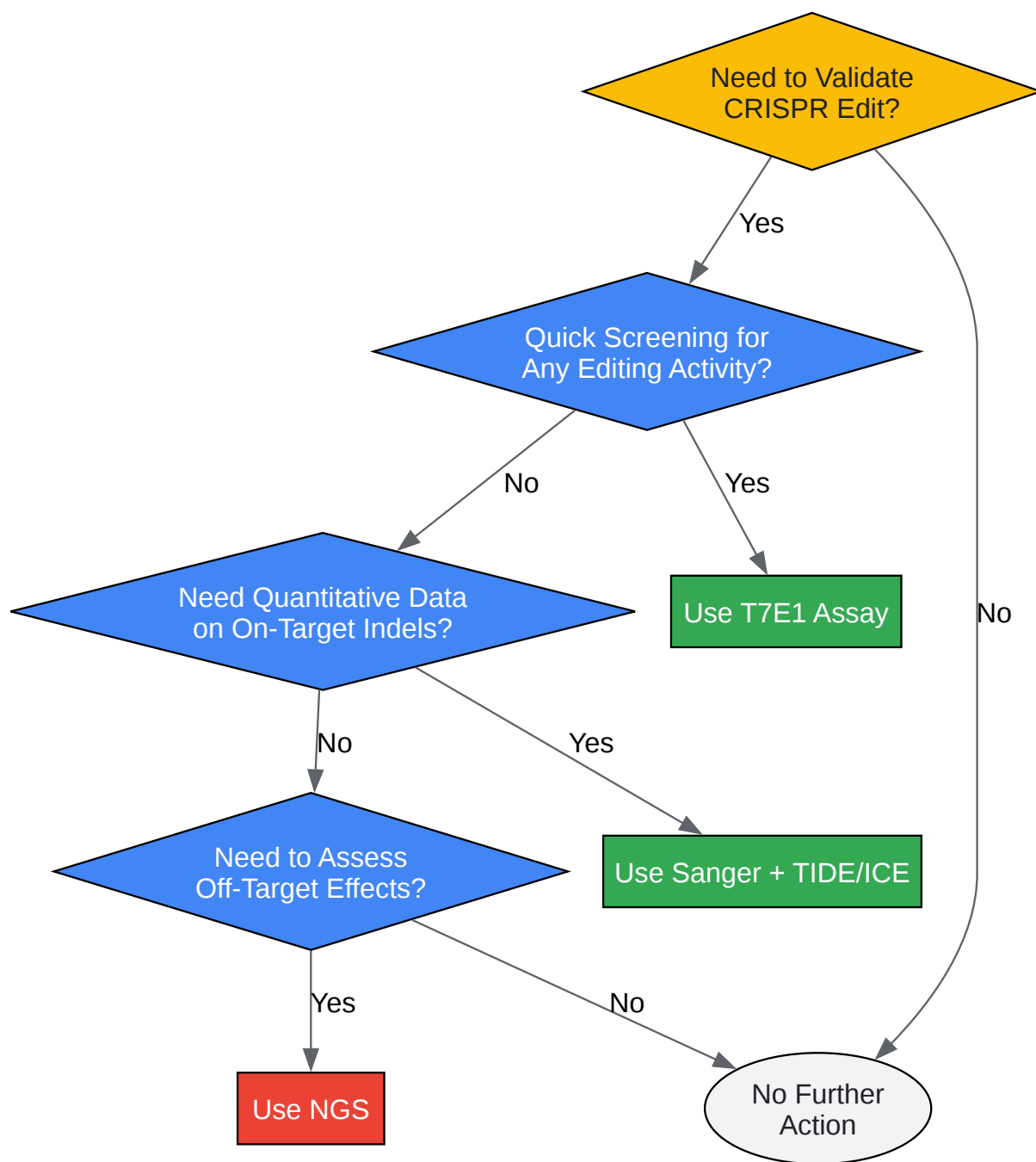
Next-Generation Sequencing (NGS)

NGS provides the most detailed characterization of editing outcomes.

- **Amplicon Generation:** Amplify the on-target (and potential off-target) sites using a two-step PCR process. The first PCR amplifies the specific genomic region, and the second adds sequencing adapters and barcodes for multiplexing samples.
- **Library Preparation & QC:** Pool the barcoded amplicons to create a sequencing library. Quantify the library and assess its quality.
- **Sequencing:** Sequence the library on an NGS platform (e.g., Illumina MiSeq).[\[10\]](#)
- **Bioinformatic Analysis:** Demultiplex the sequencing reads based on their barcodes. Align the reads to a reference sequence. Analyze the alignments to identify and quantify the different types of indels, substitutions, and other mutations at both on- and off-target sites.[\[10\]](#)

Choosing the Right Validation Method

The choice of validation method depends on the specific goals of the experiment and available resources.



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Caption: Decision guide for selecting a CRISPR validation method.

In conclusion, Sanger sequencing with ddATP remains a highly relevant and valuable tool for the confirmation of CRISPR edits. When combined with deconvolution software, it provides a cost-effective method for quantifying on-target editing efficiency. For initial, rapid screening, enzyme mismatch assays are a suitable choice, while NGS stands as the gold standard for comprehensive, highly sensitive analysis of both on- and off-target events.[6][12] Understanding the capabilities and limitations of each technique empowers researchers to design robust and efficient validation strategies for their genome editing experiments.

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